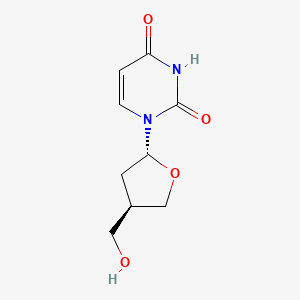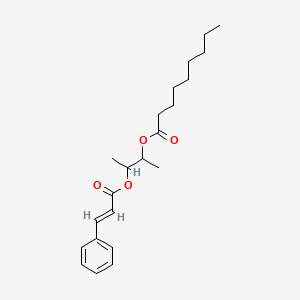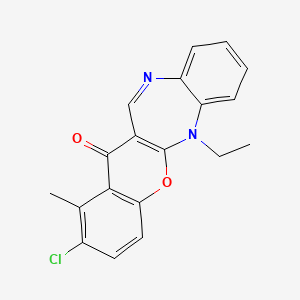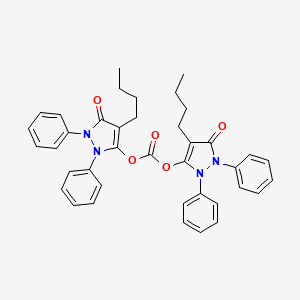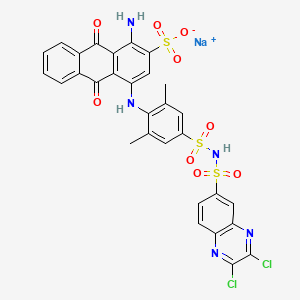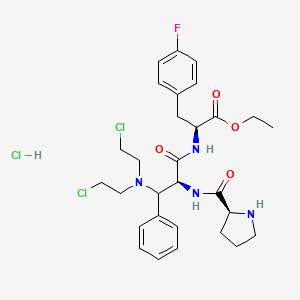
6'-Chloro-2-(ethylamino)-o-valerotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “C 3205” refers to 1-Cyclopentene-1,2-dicarboxylic anhydride, a valuable chemical used in various scientific and industrial applications. This compound is known for its unique structure and reactivity, making it a significant subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1,2-dicarboxylic anhydride can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride under controlled conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1-Cyclopentene-1,2-dicarboxylic anhydride involves large-scale Diels-Alder reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes purification steps such as recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentene-1,2-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentene-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol.
Substitution: Various substituted cyclopentene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentene-1,2-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopentene-1,2-dicarboxylic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are facilitated by the electrophilic nature of the carbonyl carbon in the anhydride group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Anhydride: Similar in structure but differs in reactivity and applications.
Phthalic Anhydride: Another anhydride with different chemical properties and uses.
Uniqueness
1-Cyclopentene-1,2-dicarboxylic anhydride is unique due to its cyclopentene ring structure, which imparts distinct reactivity compared to other anhydrides. This uniqueness makes it valuable in specific synthetic applications where other anhydrides may not be suitable.
Eigenschaften
CAS-Nummer |
102584-97-4 |
|---|---|
Molekularformel |
C14H22Cl2N2O |
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-(ethylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-4-7-12(16-5-2)14(18)17-13-10(3)8-6-9-11(13)15;/h6,8-9,12,16H,4-5,7H2,1-3H3,(H,17,18);1H |
InChI-Schlüssel |
LVBAFLPFSUTHEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


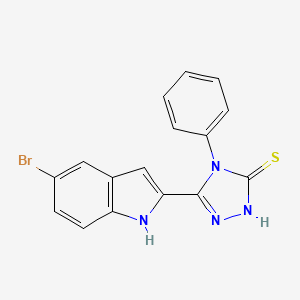

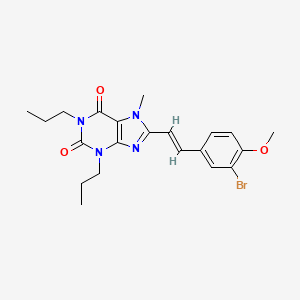
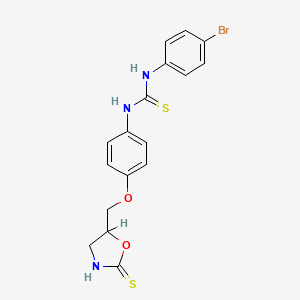
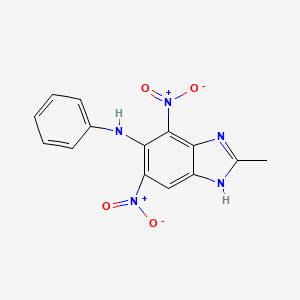
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
